

# physical and chemical properties of Norcyclizine-d8

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## Compound of Interest

Compound Name: Norcyclizine-d8

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## Norcyclizine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Norcyclizine-d8** is the deuterium-labeled form of Norcyclizine, the primary N-demethylated metabolite of the first-generation antihistamine, Cyclizine.<sup>[1][2][3][4]</sup> The incorporation of deuterium atoms provides a stable heavy isotope tracer, making **Norcyclizine-d8** an invaluable tool in quantitative analysis for pharmacokinetic and metabolic studies.<sup>[2]</sup> Deuteration can potentially alter the metabolic profile of a drug, which has garnered significant interest in drug development.<sup>[2]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **Norcyclizine-d8**, detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological pathways of its parent compound.

## Core Physical and Chemical Properties

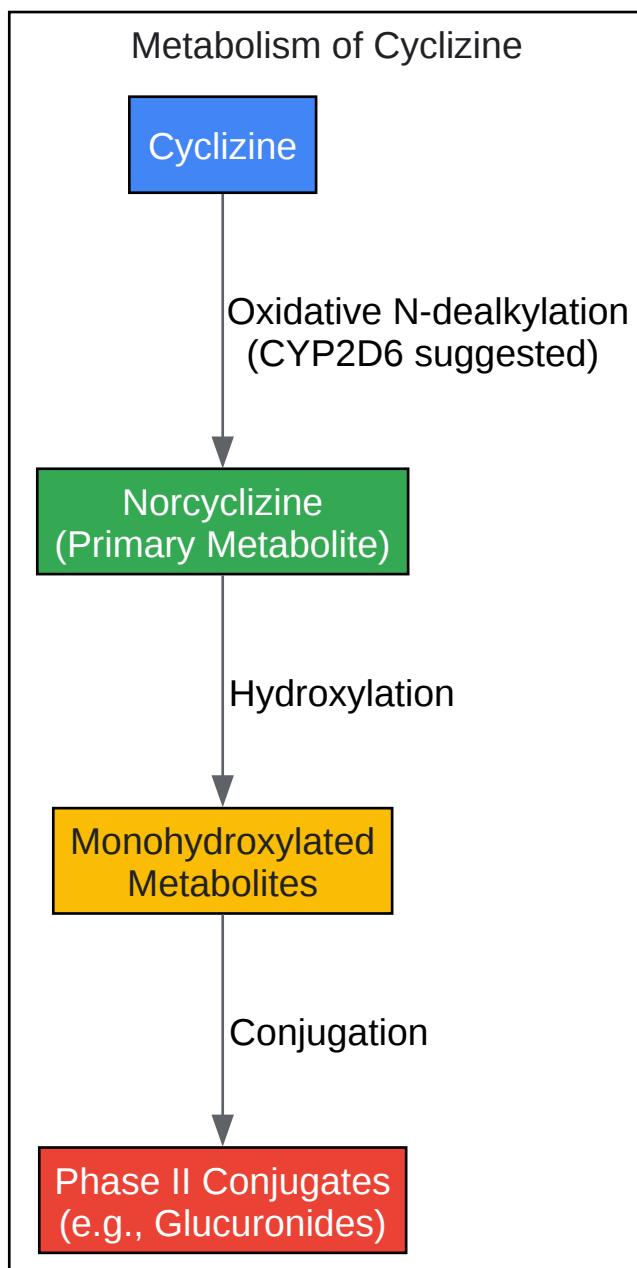
**Norcyclizine-d8**, also known as 1-(Diphenylmethyl)piperazine-d8 or 1-Benzhydrylpiperazine-d8, is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine ring.<sup>[2][5]</sup> This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Data for **Norcyclizine-d8** and Norcyclizine

Property	Norcyclizine-d8	Norcyclizine
IUPAC Name	1-(Diphenylmethyl)piperazine-d8	1-(Diphenylmethyl)piperazine <sup>[6]</sup> <sup>[7]</sup>
Synonyms	1-Benzhydrylpiperazine-d8 <sup>[2]</sup>	1-Benzhydrylpiperazine <sup>[6][8]</sup>
CAS Number	1330188-81-2 <sup>[2][5][9]</sup>	841-77-0 <sup>[6][8]</sup>
Molecular Formula	C <sub>17</sub> H <sub>12</sub> D <sub>8</sub> N <sub>2</sub> <sup>[2][5][9]</sup>	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> <sup>[7][8]</sup>
Molecular Weight	260.40 g/mol <sup>[2][5][9]</sup>	252.35 g/mol <sup>[7][8]</sup>
Appearance	Expected to be a solid or oil <sup>[6]</sup>	Solid or oil <sup>[6]</sup>
Solubility	Soluble in organic solvents (e.g., chloroform) <sup>[6]</sup>	Soluble in organic solvents (e.g., chloroform) <sup>[6]</sup>

## Biological Context and Signaling Pathways

Norcyclizine is the principal metabolite of Cyclizine, an H1 receptor antagonist used as an antiemetic.<sup>[1][3]</sup> The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP2D6, through N-demethylation.<sup>[1][4]</sup> While Cyclizine is a potent antihistamine with anticholinergic properties, Norcyclizine exhibits significantly lower affinity for the histamine H1 receptor.<sup>[3][10][11]</sup> The parent drug, Cyclizine, exerts its antiemetic effects by blocking H1 and muscarinic receptors in the brain's vomiting center and chemoreceptor trigger zone (CTZ).<sup>[3]</sup> <sup>[12]</sup>



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Primary metabolic pathway of Cyclizine.[1][4]

## Experimental Protocols

### Synthesis of Norcyclizine (Unlabeled)

The synthesis of Norcyclizine is typically achieved via the N-alkylation of piperazine.[6] This protocol is adapted from established procedures.[6]

**Materials and Reagents:**

- Diphenylmethyl bromide
- Piperazine (use a large excess, 3-5 equivalents)[13]
- Potassium iodide
- Sodium carbonate
- Toluene (anhydrous)[13]
- Dichloromethane (DCM)
- Methanol
- Chloroform
- Silica Gel for column chromatography

**Equipment:**

- 1 L Round-bottom flask with reflux condenser
- Heating mantle and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Chromatography column and TLC apparatus

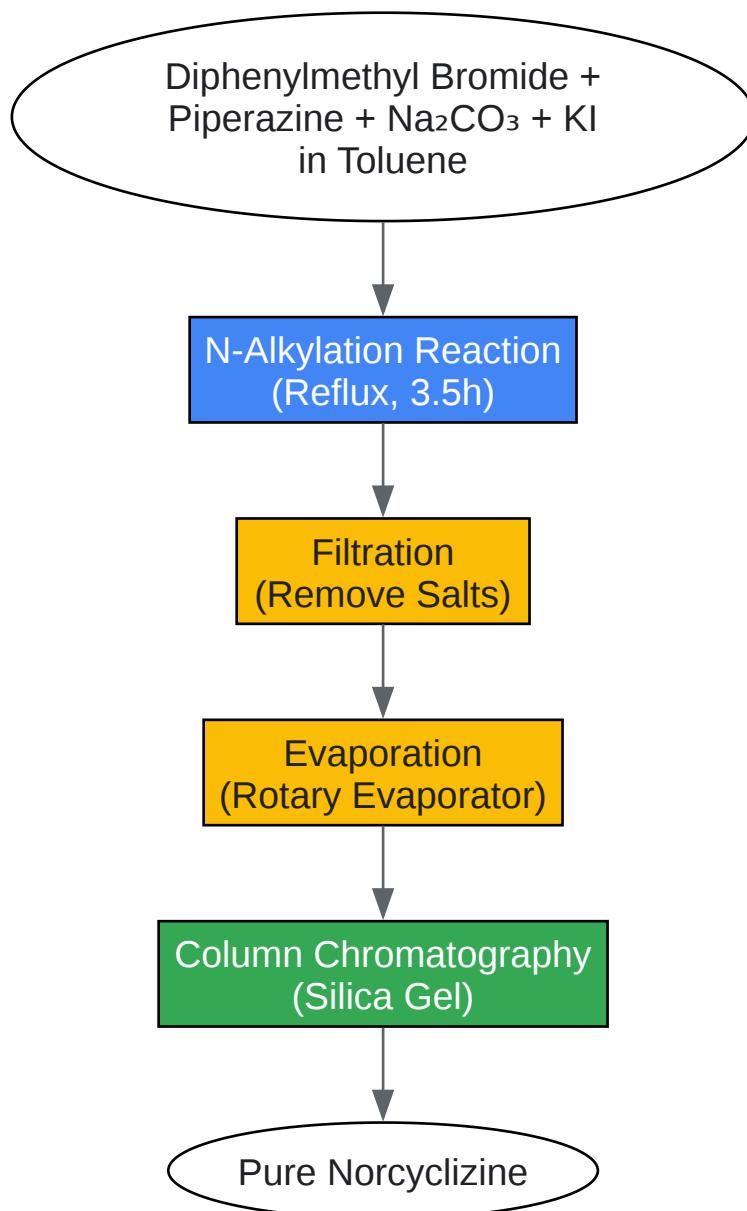
**Procedure:**

- Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol).[6]
- Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[6]

- Reaction: Stir the mixture vigorously and heat to reflux for approximately 3.5 hours. Monitor the reaction's progress by TLC.[6]
- Work-up: After completion, cool the mixture to room temperature. Add DCM to dissolve the product and filter the solid precipitate (excess piperazine and inorganic salts). Wash the solids with a small amount of toluene.[6][13]
- Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
- Purification: Purify the crude product using silica gel column chromatography. Elute with a 10% methanol in chloroform solution.[6]
- Product Isolation: Collect the fractions containing the purified Norcyclizine, monitoring with TLC. Combine the relevant fractions and evaporate the solvent to yield the final product.[6]

#### Characterization:

- The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  1.82 (s, 1H), 2.3 (t,  $J=5$  Hz, 4H), 2.85 (t,  $J=5$  Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[6]



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General workflow for the synthesis of Norcyclizine.<sup>[6]</sup>

## Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS

This protocol provides a validated method for the quantification of Norcyclizine in a biological matrix, where **Norcyclizine-d8** would be used as the internal standard.<sup>[4][14]</sup>

Materials and Equipment:

- Human plasma samples
- **Norcyclizine-d8** (Internal Standard)
- Acetonitrile (for protein precipitation)
- Centrifuge
- LC-MS/MS system (e.g., HPLC or LC-MS/MS)[[14](#)]

Procedure:

- Sample Preparation (Protein Precipitation):
  - To a 100 µL aliquot of human plasma, add the internal standard (**Norcyclizine-d8**).[[4](#)]
  - Add 200 µL of acetonitrile to precipitate plasma proteins.[[4](#)]
  - Vortex the mixture thoroughly.
  - Centrifuge the sample to pellet the precipitated proteins.[[14](#)]
- Extraction:
  - Carefully collect the supernatant.[[14](#)]
- Analysis:
  - Inject the supernatant into the LC-MS/MS system for analysis.[[14](#)]
  - The method should be validated for linearity, precision, and accuracy, with a typical lower limit of quantification (LLOQ) around 2 ng/mL.[[14](#)]

## Identification of Norcyclizine Metabolites in Urine by GC-MS

This method is suitable for identifying phase I metabolites after enzymatic cleavage of conjugates.[[4](#)]

**Procedure:**

- Hydrolysis: Treat urine samples with a  $\beta$ -glucuronidase enzyme to release any conjugated metabolites.<sup>[4]</sup>
- Extraction: Use mixed-mode solid-phase extraction (SPE) cartridges to isolate basic compounds like Norcyclizine and its metabolites.<sup>[4]</sup>
- Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a nitrogen stream.<sup>[4]</sup>
- Derivatization: To improve volatility for GC analysis, derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.<sup>[4]</sup>
- GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with Electron Ionization (EI+) or Chemical Ionization (CI+) for structure elucidation.<sup>[4]</sup>

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